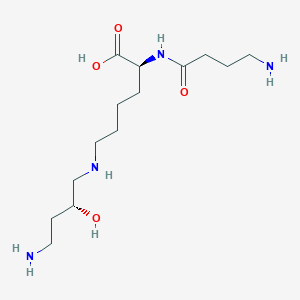

alpha-(4-Aminobutyryl)hypusine

Description

Structure

3D Structure

Properties

CAS No. |

102202-89-1 |

|---|---|

Molecular Formula |

C14H30N4O4 |

Molecular Weight |

318.41 g/mol |

IUPAC Name |

(2S)-2-(4-aminobutanoylamino)-6-[[(2R)-4-amino-2-hydroxybutyl]amino]hexanoic acid |

InChI |

InChI=1S/C14H30N4O4/c15-7-3-5-13(20)18-12(14(21)22)4-1-2-9-17-10-11(19)6-8-16/h11-12,17,19H,1-10,15-16H2,(H,18,20)(H,21,22)/t11-,12+/m1/s1 |

InChI Key |

BKCSZDHPANIZFB-NEPJUHHUSA-N |

SMILES |

C(CCNCC(CCN)O)CC(C(=O)O)NC(=O)CCCN |

Isomeric SMILES |

C(CCNC[C@@H](CCN)O)C[C@@H](C(=O)O)NC(=O)CCCN |

Canonical SMILES |

C(CCNCC(CCN)O)CC(C(=O)O)NC(=O)CCCN |

Other CAS No. |

102202-89-1 |

Synonyms |

AABHP alpha-(4-aminobutyryl)hypusine alpha-(gamma-aminobutyryl)hypusine |

Origin of Product |

United States |

The Hypusine Modification Pathway of Eukaryotic Initiation Factor 5a Eif5a : a Foundational Context

eIF5A as the Unique Protein Substrate for Hypusination

A unique feature of the hypusine modification pathway is its extraordinary substrate specificity. researchgate.net Eukaryotic translation initiation factor 5A (eIF5A) is the only protein known to undergo this modification. nih.govmdpi.combiorxiv.orgmdpi.com Nature has evolved a sophisticated mechanism with two dedicated enzymes solely for the purpose of modifying this single cellular protein. nih.govnih.gov This exclusivity underscores the critical and specialized function of hypusinated eIF5A in cellular processes. nih.gov The modification is essential for eIF5A's activity, which is involved in promoting the elongation phase of protein synthesis, particularly in translating mRNAs that contain sequences such as polyproline tracts. researchgate.netnih.govoup.com Gene disruption studies have demonstrated that both eIF5A and its modification are indispensable for the viability of eukaryotic cells. nih.govnih.govresearchgate.net

Enzymatic Catalysis of Hypusine Biosynthesis

The conversion of a specific lysine (B10760008) residue in the eIF5A precursor into hypusine is a two-step enzymatic process. nih.govresearchgate.netqiagen.com This sequential reaction is catalyzed by two distinct enzymes: deoxyhypusine (B1670255) synthase (DHS) and deoxyhypusine hydroxylase (DOHH). nih.govresearchgate.net

Table 1: Enzymes of the Hypusine Biosynthesis Pathway

| Enzyme | EC Number | Function | Substrates | Product |

| Deoxyhypusine Synthase (DHS) | 2.5.1.46 | Transfers the 4-aminobutyl moiety from spermidine (B129725) to a specific lysine residue of the eIF5A precursor. mdpi.comnih.gov | eIF5A precursor (eIF5A-Lys), Spermidine, NAD+ nih.govresearchgate.net | Deoxyhypusine-containing eIF5A (eIF5A-Dhp), 1,3-diaminopropane (B46017) wikipedia.org |

| Deoxyhypusine Hydroxylase (DOHH) | 1.14.99.29 | Hydroxylates the deoxyhypusine residue to form hypusine. mdpi.comuniprot.org | Deoxyhypusine-containing eIF5A (eIF5A-Dhp), O2, Iron (Fe2+) mdpi.com | Hypusine-containing eIF5A (eIF5A-Hyp) |

The first and rate-limiting step in hypusine biosynthesis is catalyzed by deoxyhypusine synthase (DHS). nih.govresearchgate.netmaayanlab.cloudacs.org This highly conserved enzyme facilitates the transfer of the 4-aminobutyl portion from the polyamine spermidine to the ε-amino group of a specific lysine residue on the eIF5A precursor protein. nih.govmaayanlab.cloudrcsb.org The reaction is complex, requiring NAD+ as a cofactor, and results in the formation of the intermediate, deoxyhypusine. nih.govnih.gov DHS exhibits remarkable specificity for both its protein substrate, the eIF5A precursor, and its polyamine substrate, spermidine. researchgate.netnih.gov The essential nature of this step is highlighted by the fact that the genetic inactivation of the DHS gene is lethal in yeast and mice. researchgate.net

The final step in the pathway is the hydroxylation of the deoxyhypusine residue to form the mature hypusine. nih.govbiologists.com This reaction is catalyzed by deoxyhypusine hydroxylase (DOHH), a non-heme diiron-containing enzyme. mdpi.complos.org DOHH specifically recognizes the deoxyhypusine-containing eIF5A intermediate and adds a hydroxyl group to the C2 position of the 4-aminobutyl moiety. mdpi.comwikipedia.orgnih.gov This terminal hydroxylation completes the synthesis of hypusine, rendering eIF5A fully active. nih.gov While the deoxyhypusinated form of eIF5A can partially support cell viability in some organisms like yeast, the fully hydroxylated, hypusinated form is crucial for the development and function of more complex multicellular organisms. nih.govplos.orgnih.gov

Polyamine Metabolism and Spermidine as the Essential Precursor

The synthesis of hypusine is directly linked to polyamine metabolism, as spermidine is the essential donor of the aminobutyl group required for the initial modification step. biorxiv.orgresearchgate.netnih.gov Polyamines, including spermidine, are small, polycationic molecules vital for various cellular processes like cell growth and macromolecular synthesis. mdpi.com While cells contain a significant pool of spermidine, only a small fraction is covalently incorporated into eIF5A. researchgate.net However, this function is absolutely essential for cell survival. researchgate.netpnas.org Studies have shown that spermidine is the specific substrate for DHS, and its depletion leads to a cessation of cell growth due to the inability to produce hypusinated eIF5A. researchgate.netnih.govpnas.org

Lysine Residue Specificity and Molecular Recognition in eIF5A

The hypusination pathway is characterized by its stringent specificity for a single lysine residue within the eIF5A protein. researchgate.netnih.gov In humans, this modification occurs at lysine-50 (Lys50), which is located within a highly conserved loop region of the protein. researchgate.netnih.govnih.gov The enzymes DHS and DOHH recognize specific structural features of the eIF5A precursor. nih.govnih.gov Studies have shown that a significant portion of the N-terminal domain of eIF5A is necessary for effective recognition and modification by both enzymes. nih.govnih.gov The strict conservation of the amino acid sequence around the modification site across all eukaryotes highlights its importance for the interaction with the modification enzymes and for the ultimate function of the activated eIF5A protein. nih.gov

Evolutionary Conservation and Phylogenetic Significance of the Hypusination Pathway

The eIF5A protein and the enzymes of the hypusine modification pathway, DHS and DOHH, are highly conserved throughout all eukaryotic organisms, indicating the maintenance of a fundamental and ancient cellular function. nih.govnih.govresearchgate.netnih.gov Homologs of eIF5A and DHS are also found in the domain of Archaea, suggesting the evolutionary origins of this pathway predate the divergence of these two domains. nih.govnih.gov However, a DOHH homolog has not been detected in most archaea, although the presence of hypusine has been reported in some species. nih.gov In contrast, the complete pathway and the hypusine modification are absent in eubacteria. nih.govwikipedia.org The increasing requirement for fully hypusinated eIF5A in more complex organisms suggests that the pathway may have co-evolved to support specific functions related to development and biological complexity, such as the translation of proteins rich in proline repeats. plos.org

Molecular Mechanisms and Regulatory Aspects of Hypusination

Regulation of Deoxyhypusine (B1670255) Synthase (DHS) Activity

Deoxyhypusine synthase catalyzes the first and rate-limiting step in the hypusination pathway. mdpi.comacs.org In this reaction, the aminobutyl moiety from spermidine (B129725) is transferred to a specific lysine (B10760008) residue of the eIF5A precursor protein, forming a deoxyhypusine intermediate. mdpi.comuniprot.org The activity of DHS is tightly regulated through various mechanisms, including its dependence on cofactors, conformational dynamics, and interactions with other proteins.

The catalytic activity of DHS is strictly dependent on the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). mdpi.comuniprot.orgmdpi.com The binding of NAD+ is a prerequisite for the subsequent binding of the substrate, spermidine. nih.govportlandpress.com Studies have shown that the binding of NAD+ or its reduced form, NADH, induces a conformational change in the DHS enzyme, which is necessary for spermidine to bind. nih.govportlandpress.com The affinity of DHS for NAD+ is significantly increased in the presence of spermidine and the eIF5A precursor. nih.govportlandpress.com

The DHS enzyme exists as a homotetramer, with each subunit containing a binding site for NAD+. nih.govportlandpress.com The core of the DHS subunit features a Rossmann fold, a structural motif commonly found in nucleotide-binding proteins. mdpi.com The intricate interplay between the binding of the cofactor and the substrates suggests a sophisticated mechanism for regulating the initiation of the hypusination process. nih.govportlandpress.com This dynamic process ensures that the modification of eIF5A is tightly controlled in response to cellular cues.

| Factor | Role in DHS Activity | Key Findings |

| NAD+ | Essential Cofactor | DHS activity is NAD+-dependent. uniprot.orgmdpi.com Binding of NAD+ is required for spermidine binding. nih.govportlandpress.com |

| Spermidine | Substrate | Donates the aminobutyl moiety to eIF5A. mdpi.comuniprot.org Its binding to DHS is dependent on the presence of NAD+. nih.govportlandpress.com |

| eIF5A Precursor | Substrate | The protein that undergoes deoxyhypusination. uniprot.org Enhances the binding affinity of DHS for NAD+. nih.govportlandpress.com |

| Conformational Change | Regulatory Mechanism | Induced by NAD+/NADH binding, enabling substrate interaction. nih.govportlandpress.com Crucial for the catalytic cycle. |

Recent research has uncovered a novel regulatory mechanism for DHS activity involving direct protein-protein interactions with the extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.govnih.gov This interaction provides a direct link between the mitogen-activated protein kinase (MAPK) signaling pathway and the hypusination process.

Activation of the Raf/MEK/ERK pathway leads to a decrease in the interaction between DHS and ERK1/2. nih.govnih.gov This dissociation allows for an increased association between DHS and its substrate, eIF5A, thereby promoting deoxyhypusination. nih.govnih.gov Interestingly, this regulatory effect of ERK1/2 on the DHS-eIF5A interaction is independent of ERK's kinase activity. nih.govnih.gov Cryo-electron microscopy has revealed that ERK2 binding can physically hinder the entrance to the DHS active site, suggesting a steric hindrance mechanism of inhibition. nih.gov

However, the kinase activity of ERK1/2 is necessary to regulate the cellular protein levels of both DHS and eIF5A. nih.govnih.gov This dual mechanism, involving both kinase-dependent and -independent functions of ERK1/2, highlights a complex layer of regulation controlling the hypusination of eIF5A. nih.gov

| Interacting Protein | Effect on DHS Activity | Mechanism |

| ERK1/2 | Dynamic Regulation | Activation of the Raf/MEK/ERK pathway decreases DHS-ERK1/2 interaction, promoting DHS-eIF5A binding. nih.govnih.gov |

| Kinase-Independent | ERK2 binding sterically hinders the DHS active site. nih.gov | |

| Kinase-Dependent | Regulates the protein expression levels of DHS and eIF5A. nih.govnih.gov |

Regulatory Control of Deoxyhypusine Hydroxylase (DOHH)

Deoxyhypusine hydroxylase (DOHH) catalyzes the second and final step of hypusination, the hydroxylation of the deoxyhypusine residue on eIF5A to form the mature hypusine. mdpi.commdpi.com DOHH is a non-heme diiron oxygenase that requires oxygen and iron for its catalytic function. mdpi.compnas.org The regulation of DOHH expression and activity provides another critical point for controlling the level of fully active eIF5A.

Studies have identified that the expression of DOHH can be regulated at the post-transcriptional level by microRNAs (miRNAs). nih.govnih.gov Specifically, miR-331-3p and miR-642-5p have been shown to target the 3'-untranslated region (3'-UTR) of DOHH mRNA, leading to a reduction in DOHH protein expression. nih.govnih.govuwa.edu.au In certain cancer cell lines, an overexpression of DOHH mRNA is correlated with an underexpression of these miRNAs. nih.govnih.gov The experimental overexpression of miR-331-3p and miR-642-5p resulted in decreased DOHH levels and inhibited cell proliferation, highlighting the biological significance of this regulatory mechanism. nih.govnih.gov

Crosstalk Between Hypusination and Other Cellular Signaling Pathways

The hypusination pathway is intricately connected with other major cellular signaling networks, allowing for the modulation of eIF5A activity in response to a variety of internal and external stimuli.

The hypusination of eIF5A is modulated in response to various environmental stressors. For instance, in plant cells, the hypusination process is linked to tolerance against abiotic stresses such as salt stress. mdpi.comspandidos-publications.com The modulation of hypusination, for example through the inhibition of DHS, has been shown to affect plant development and stress responses. mdpi.comnih.gov

In human cells, exposure to environmental stressors like arsenite, which induces oxidative stress, has been shown to impact the hypusination status of eIF5A and its role in the formation of stress granules. plos.org The proper function of hypusinated eIF5A is required for the disassembly of polysomes and the assembly of stress granules, which are crucial components of the cellular stress response. plos.org This indicates that the hypusination pathway is a key player in the cellular machinery that manages stress conditions.

The activity of the hypusination pathway is also under hormonal control, linking it to developmental and physiological processes. In plants, the stress hormone abscisic acid (ABA) has been shown to reduce the hypusination of eIF5A1, likely through the post-transcriptional regulation of DHS activity. mdpi.comfrontiersin.org

In mammalian systems, follicle-stimulating hormone (FSH) has been shown to regulate eIF5A hypusination in ovarian granulosa cells. oup.com FSH treatment leads to a decrease in the hypusinated form of eIF5A. oup.comresearchgate.net Furthermore, the downregulation of the luteinizing hormone receptor (LHR) induced by human chorionic gonadotropin (hCG) is mediated through a signaling cascade involving cAMP-PKA-ERK1/2, which leads to an upregulation of eIF5A expression and its subsequent hypusination. nih.gov This demonstrates a direct link between hormonal signaling and the modulation of the hypusination machinery to control specific cellular responses.

Interplay with Other Post-Translational Modifications of eIF5A

The functional activity of the eukaryotic translation initiation factor 5A (eIF5A) is not solely governed by hypusination. A complex interplay exists between hypusination and other post-translational modifications (PTMs), which collectively regulate the protein's stability, subcellular localization, and activity. frontiersin.org These modifications, including acetylation, phosphorylation, and ubiquitination, can influence whether eIF5A undergoes hypusination and what its ultimate cellular fate will be. frontiersin.orgcreative-proteomics.com This intricate cross-talk adds a further layer of regulatory complexity to the already specific hypusination pathway.

One of the most direct and well-studied interactions is with acetylation. The hypusine residue itself can be a target for acetylation by the enzyme spermidine/spermine N1-acetyltransferase 1 (SSAT1). nih.govresearchgate.net This enzyme, typically involved in polyamine catabolism, specifically acetylates the hypusine and/or deoxyhypusine residue of eIF5A. nih.gov This modification neutralizes the positive charge of the hypusine side chain and abolishes the activity of eIF5A, highlighting the strict structural requirement for a non-acetylated hypusine for the protein's function. nih.govresearchgate.net The interaction appears to be highly specific, requiring a macromolecular association between SSAT1 and eIF5A, as free hypusine is not a substrate for the enzyme. nih.gov This suggests a potential regulatory mechanism where eIF5A activity can be switched off by acetylation and possibly restored by deacetylation. nih.govresearchgate.net

Furthermore, acetylation at other sites can antagonize hypusination. For instance, acetylation of eIF5A at Lysine-47 (K47) is thought to negatively regulate eIF5A activity by hindering its binding to deoxyhypusine synthase (DHPS), thereby inhibiting the initial step of hypusination. researchgate.netmdpi.com Conversely, the presence of hypusine at the adjacent Lysine-50 (K50) appears to inhibit acetylation at K47, indicating a reciprocal negative regulation between these two modifications. researchgate.net Acetylation has also been linked to the nuclear translocation of eIF5A, a process that seems to exclude the hypusinated form of the protein. mdpi.comportlandpress.com

Phosphorylation represents another layer of eIF5A regulation, although its interplay with hypusination is less understood. mdpi.com Phosphorylation of eIF5A has been identified, for example, at the Serine-2 (Ser2) residue, but its precise functional role remains to be fully elucidated. mdpi.comresearchgate.net The potential for cross-talk between phosphorylation and hypusination suggests that signaling cascades could modulate eIF5A function, possibly by affecting its susceptibility to hypusination or by altering the activity of the hypusinated protein. creative-proteomics.com

Finally, eIF5A is also subject to modification by ubiquitin and SUMO (Small Ubiquitin-like Modifier). Ubiquitination has been shown to modulate the stability of eIF5A, targeting it for proteasome-mediated degradation. frontiersin.orgresearchgate.net Additionally, several proteomic studies have identified eIF5A as a potential target for SUMOylation, particularly in response to cellular stress. researchgate.net While the exact interplay with hypusination is still under investigation, these modifications likely play a crucial role in controlling the cellular levels and turnover of eIF5A, thereby indirectly regulating the availability of substrate for the hypusination pathway.

Functional Significance of Hypusinated Eif5a in Cellular Processes

Core Role in mRNA Translation Elongation and Ribosome Management

Initially identified as a translation initiation factor, subsequent research has firmly established that the primary function of hypusinated eIF5A lies in the elongation and termination phases of protein synthesis. mdpi.commdpi.comresearchgate.net It is now understood to be a crucial factor for ensuring the efficient and accurate translation of messenger RNA (mRNA) by ribosomes.

Alleviation of Ribosome Stalling at Specific Codon Contexts

A key function of hypusinated eIF5A is to prevent and resolve ribosome stalling at specific amino acid sequences that are inherently difficult for the translational machinery to process. rupress.org Ribosome profiling studies have revealed that in the absence of functional eIF5A, ribosomes accumulate at distinct sites on mRNAs, indicating a failure to efficiently transit along the coding sequence. nih.gov

Hypusinated eIF5A is particularly important for the translation of proteins containing polyproline tracts and other motifs that can cause the ribosome to pause. rupress.orgresearchgate.net It also facilitates the synthesis of proteins with combinations of proline, glycine (B1666218), and charged amino acids. rupress.orgresearchgate.net By binding to the ribosome, eIF5AHyp helps to catalyze the formation of peptide bonds between these problematic amino acid residues, thereby ensuring the smooth progression of the ribosome along the mRNA. researchgate.net This function is not limited to just polyproline stretches; a broader role in alleviating ribosome stalls at various peptide sequences has been demonstrated. nih.gov

| Stalling Motif | Organism | Effect of eIF5A Depletion | Reference |

| Polyproline stretches | Saccharomyces cerevisiae | Increased ribosome occupancy | nih.gov |

| Tripeptide motifs | Saccharomyces cerevisiae | Ribosome stalling | oup.com |

| Proline, Glycine, and Charged Amino Acid combinations | Eukaryotes | Impaired translation elongation | rupress.orgresearchgate.net |

Contributions to Translation Initiation and Termination Fidelity

While its major role is in elongation, hypusinated eIF5A also contributes to the fidelity of both translation initiation and termination. mdpi.comresearchgate.netnih.gov It has been shown to stimulate the formation of the first peptide bond, a critical step in the initiation of protein synthesis. nih.govresearchgate.net

Furthermore, eIF5AHyp plays a significant role in the termination of translation. nih.gov Ribosome profiling experiments have shown an accumulation of ribosomes at stop codons in cells depleted of eIF5A, suggesting a defect in the termination process. nih.gov In vitro studies have demonstrated that hypusinated eIF5A can stimulate the hydrolysis of peptidyl-tRNA, which is the final step in releasing the newly synthesized polypeptide chain from the ribosome. nih.gov This activity is significantly enhanced by the hypusine modification, as unmodified eIF5A has a much weaker effect. nih.gov

| Translation Phase | Specific Function of Hypusinated eIF5A | Consequence of eIF5A Depletion |

| Initiation | Stimulates methionyl-puromycin synthesis (a model for the first peptide bond formation) | Reduced efficiency of initiation for some mRNAs |

| Elongation | Alleviates ribosome stalling at difficult-to-translate sequences (e.g., polyproline) | Increased ribosome pausing and reduced protein synthesis |

| Termination | Promotes peptidyl-tRNA hydrolysis and release of the nascent polypeptide | Accumulation of ribosomes at stop codons and impaired termination |

Essentiality for Cell Proliferation and Developmental Progression

The hypusination of eIF5A is indispensable for cell proliferation and normal development in eukaryotes. nih.govnih.govresearchgate.net Gene disruption studies in various organisms, from yeast to mammals, have demonstrated that the components of the hypusination pathway, including the enzymes deoxyhypusine (B1670255) synthase (DHS) and deoxyhypusine hydroxylase (DOHH), are essential for cell viability. nih.gov Homozygous deletion of the genes encoding eIF5A, DHS, or DOHH in mice results in embryonic lethality, highlighting the critical role of this pathway in development. mdpi.comnih.gov

The requirement for hypusinated eIF5A in cell proliferation is linked to its central role in protein synthesis. nih.govresearchgate.net By ensuring the efficient translation of a subset of mRNAs that are crucial for cell growth and division, eIF5AHyp acts as a key regulator of the cell cycle. portlandpress.com Inhibition of hypusination leads to a decrease in the synthesis of proteins required for cell cycle progression, ultimately resulting in cell growth arrest. nih.govresearchgate.net

Influence on Subcellular Localization and Functional Compartmentalization of eIF5A

The hypusine modification appears to play a role in determining the subcellular localization of eIF5A, which in turn influences its function. nih.gov While the unmodified eIF5A precursor can be found in both the cytoplasm and the nucleus, the mature, hypusinated form is predominantly localized in the cytoplasm. nih.gov This cytoplasmic localization is consistent with its primary role in protein synthesis, which occurs on ribosomes in the cytoplasm. nih.gov

Studies using immunofluorescence and GFP-tagged eIF5A have shown a whole-cell distribution pattern, suggesting that eIF5A may enter the nucleus via passive diffusion. nih.govrutgers.edu However, the hypusination process itself seems to promote the cytoplasmic retention or export of eIF5A, ensuring its availability for the translational machinery. nih.gov There is also evidence that eIF5A can be found in other cellular compartments, such as the mitochondria and the endoplasmic reticulum, where it may have additional, context-specific functions. portlandpress.comresearchgate.net

| Form of eIF5A | Predominant Subcellular Localization | Functional Implication |

| Unmodified eIF5A precursor | Cytoplasm and Nucleus | Awaiting modification and potential nuclear roles |

| Hypusinated eIF5A (eIF5AHyp) | Cytoplasm | Active participation in mRNA translation |

Involvement in Programmed Cell Death Pathways

The role of hypusinated eIF5A in programmed cell death, or apoptosis, is complex and appears to be context-dependent. nih.gov Some studies suggest that eIF5A can promote apoptosis, while others indicate a pro-survival role. nih.gov

Inhibition of eIF5A hypusination has been shown to induce apoptosis in some cell types. nih.gov This may be due to the translational repression of key survival proteins. Conversely, in certain stress conditions, increased levels of hypusinated eIF5A have been observed alongside the induction of apoptosis, suggesting a potential role in mediating the apoptotic response. nih.gov For instance, eIF5A may be involved in the translation of specific mRNAs that encode for pro-apoptotic proteins. nih.gov The intricate relationship between eIF5A and apoptosis is an area of ongoing research, and its precise role likely depends on the specific cellular context and the nature of the apoptotic stimulus. researchgate.netnih.gov

Current Challenges and Future Directions in Alpha 4 Aminobutyryl Hypusine Research

Elucidating the Precise Biological Function and Metabolic Fate of Alpha-(4-Aminobutyryl)hypusine

A primary challenge in the field is the complete elucidation of the full spectrum of biological functions of hypusinated eIF5A and the metabolic fate of its unique amino acid, hypusine. While it is established that hypusinated eIF5A is crucial for translation elongation by resolving ribosome stalls at specific amino acid sequences, such as polyproline tracts, and also facilitates translation termination, its precise roles in various cellular contexts are still being uncovered. nih.govnih.govresearchgate.net The hypusine modification of eIF5A is essential for eukaryotic cell growth, and its disruption is lethal in yeast and mouse models. nih.govepa.gov

The metabolic fate of hypusine, once the eIF5A protein is degraded, is another area of active investigation. Free hypusine has been detected in animal tissues, and it is believed to be a product of the proteolytic degradation of eIF5A. nih.govresearchgate.net Research suggests that free hypusine is not inert; it may have biological activity of its own. For instance, treatment of glioma cells with free hypusine has been shown to reduce cell proliferation and global protein synthesis. nih.gov Furthermore, there is evidence that free hypusine can be conjugated to other small molecules, such as GABA and α-(β-alanyl) molecules, through yet-to-be-identified enzymatic reactions. researchgate.net An excess of free hypusine has also been found in the urine of patients with familial hyperlysinemia, indicating it can be a metabolic byproduct that is excreted from the body. wikipedia.org A deeper understanding of the pathways that metabolize or clear free hypusine is needed.

Comprehensive Mapping of Hypusine-Containing Peptidic and Non-Peptidic Metabolites

To date, the eukaryotic translation initiation factor 5A (eIF5A) and its isoforms are the only proteins known to contain the hypusine residue. wikipedia.orgnih.gov This makes the hypusination pathway one of the most specific post-translational modifications known. nih.govmanchester.ac.uk Consequently, any hypusine-containing peptidic metabolites in a cell are presumed to be degradation products of eIF5A. A comprehensive mapping of these peptides could provide insights into the turnover rate and regulation of eIF5A in different physiological and pathological states.

The landscape of non-peptidic hypusine metabolites is less understood. As mentioned, conjugates of hypusine with GABA and β-alanine have been suggested, but the enzymes responsible and the prevalence of these molecules are unknown. researchgate.net Identifying and quantifying the full range of these non-peptidic metabolites is a significant challenge. Such a comprehensive map would be invaluable for understanding the complete metabolic network linked to the polyamine-hypusine axis and could reveal novel signaling roles or biomarkers associated with this pathway.

Delineating the Complete Regulatory Network Governing the Hypusination Pathway

The hypusination of eIF5A is a tightly regulated process, governed by the expression and activity of two key enzymes: deoxyhypusine (B1670255) synthase (DHS) and deoxyhypusine hydroxylase (DOHH). nih.govmanchester.ac.uk The availability of the substrate, spermidine (B129725), which is derived from the polyamine pathway, is also a critical regulatory point. nih.govresearchgate.net However, the complete network of factors that control this pathway is still being delineated.

Recent research has begun to uncover layers of this regulatory complexity. For example, the expression of DOHH has been shown to be regulated by microRNAs, specifically miR-331-3p and miR-642-5p, in prostate cancer cells. nih.govnih.gov There is also evidence suggesting that the interaction between DHS and its substrate eIF5A can be modulated by the ERK1/2 signaling pathway, potentially independent of ERK1/2's kinase activity. researchgate.net A large-scale proteomics study aimed at mapping the protein-protein interaction network of the hypusination system identified 248 interacting proteins, with functions ranging from translation and mRNA processing to DNA replication and cell cycle regulation. nih.gov This highlights the extensive integration of the hypusination pathway with other fundamental cellular processes. Future work must focus on integrating these findings to build a comprehensive model of the regulatory network that governs hypusination in response to various cellular signals and stresses.

| Regulatory Level | Factor | Target Enzyme | Cellular Context |

| Substrate Availability | Spermidine levels | DHS | General |

| Transcriptional/Translational | miR-331-3p, miR-642-5p | DOHH | Prostate Cancer |

| Protein-Protein Interaction | ERK1/2 | DHS | General |

| Network Level | 248 interacting proteins | DHS, DOHH, eIF5A | General |

Development of Novel Research Tools for Precise Pathway Perturbation

A significant challenge in studying the hypusination pathway is the ability to precisely perturb its components to observe the specific downstream effects. The development of novel and specific research tools is crucial for this purpose. Current tools include both chemical inhibitors and genetic manipulation techniques.

Pharmacological inhibitors targeting the key enzymes of the pathway have been instrumental. N1-guanyl-1,7-diaminoheptane (GC7) is a well-characterized inhibitor of DHS, while compounds like ciclopirox, mimosine, and deferiprone (B1670187) are known to inhibit DOHH. nih.govresearchgate.net These inhibitors have been used to study the effects of blocking hypusination in various models, including cancer and stroke. researchgate.netnih.gov However, some of these compounds can have off-target effects, necessitating the development of more specific and potent inhibitors, including allosteric inhibitors. researchgate.netmdpi.com

Genetic tools have provided a high degree of specificity. Gene disruption studies in mice have shown that knockout of Dhps, Dohh, or Eif5a is embryonically lethal, underscoring the pathway's importance. manchester.ac.uknih.gov More advanced tools like conditional knockout mice are now available, allowing for tissue-specific and time-dependent deletion of these genes. nih.gov At the cellular level, RNA interference techniques such as siRNA and shRNA have been used to knockdown the expression of pathway components. nih.gov In organisms like Plasmodium, the glmS riboswitch has been employed for conditional gene regulation. mdpi.com Future development of tools like CRISPR-Cas9 for precise genome editing will further enhance the ability to dissect the functions of the hypusination pathway.

| Tool Type | Specific Tool | Target | Application |

| Chemical Inhibitor | N1-guanyl-1,7-diaminoheptane (GC7) | DHS | In vitro and in vivo studies |

| Ciclopirox, Mimosine, Deferiprone | DOHH | In vitro and in vivo studies | |

| Genetic Tool | Gene Knockout (mice) | Dhps, Dohh, Eif5a | Study of essentiality in development |

| Conditional Knockout (mice) | Dhps, Dohh, Eif5a | Tissue-specific function studies | |

| RNA interference (siRNA/shRNA) | DHPS, EIF5A | In vitro gene silencing | |

| glmS Riboswitch | dhs (in Plasmodium) | Conditional gene regulation |

Application of Multi-Omics Approaches for Systems-Level Understanding

To grasp the full impact of the hypusination pathway on cellular physiology, a systems-level understanding is required. The application of multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, is a key future direction. mdpi.comyoutube.com These approaches can provide a global view of the changes that occur when the hypusination pathway is perturbed.

Proteomics has already been successfully applied to map the protein-protein interaction network of the hypusination machinery, revealing its connections to a wide array of cellular functions. nih.gov Polysome profiling, a technique that combines sucrose (B13894) gradient centrifugation with transcriptomics (RNA-seq), has been used to identify which mRNAs are dependent on hypusinated eIF5A for their efficient translation. nih.gov Metabolomics approaches are crucial for comprehensively mapping the non-peptidic metabolites of hypusine and understanding the interplay between the hypusination pathway and the broader metabolic network, including polyamine metabolism. mdpi.com

By integrating these different omics datasets, researchers can build predictive models of how the hypusination pathway is regulated and how it, in turn, regulates other cellular processes. This systems-level perspective is essential for identifying novel functions of alpha-(4-Aminobutyryl)hypusine and for discovering new therapeutic targets within this critical pathway. mdpi.comresearchgate.net

Q & A

Q. How is alpha-(4-Aminobutyryl)hypusine identified in biological samples?

Alpha-(4-Aminobutyryl)hypusine is detected via gas chromatography–mass spectrometry (GC–MS) using deuterium-labeled internal standards (e.g., d3Me-hypusine). Derivatization with methyl ester pentafluoropropionic groups enhances sensitivity, and selected ion monitoring (SIM) targets m/z 811 (unlabeled) and m/z 814 (deuterated) for quantification. This method minimizes matrix interference and achieves detection limits as low as 2.0 µM in human urine .

Q. What is the biological significance of alpha-(4-Aminobutyryl)hypusine in eukaryotic translation?

Hypusine, a post-translational modification of the eIF5A protein, is critical for translation elongation. Its synthesis involves two enzymatic steps: (1) transfer of a 4-aminobutyl moiety from spermidine to eIF5A(Lys) by deoxyhypusine synthase (DHS), and (2) hydroxylation by deoxyhypusine hydroxylase (DOHH). This modification is essential for ribosome function and cell viability, with deficiencies linked to neurodevelopmental disorders .

Q. What are the primary sources of alpha-(4-Aminobutyryl)hypusine in mammalian systems?

It is predominantly found in brain tissues, particularly in the cerebral hemispheres of rabbits, rats, oxen, and monkeys. Notably, it is absent in dog brains, suggesting species-specific expression. Isolation involves trichloroacetic acid extraction followed by ion-exchange chromatography .

Advanced Research Questions

Q. What experimental challenges arise when quantifying alpha-(4-Aminobutyryl)hypusine in human biofluids?

Key challenges include low endogenous concentrations (nanomolar range), urinary matrix effects, and the need for creatinine normalization to account for renal excretion variability. GC–MS protocols must validate recovery rates (e.g., 85–110%) and use Spearman’s correlation to assess relationships with glycation end-products .

Q. How does the structural conformation of eIF5A change upon hypusine modification?

The addition of the 4-aminobutyl moiety induces conformational shifts in eIF5A, facilitating interactions with ribosomes and mRNA. Structural studies using X-ray crystallography of DHS inhibitors (e.g., GC7) reveal binding pockets critical for hypusine synthesis, offering insights into therapeutic targeting .

Q. Are there contradictory findings regarding alpha-(4-Aminobutyryl)hypusine distribution across species?

Discrepancies exist in its presence in dog brains (absent) versus other mammals. This highlights the importance of model organism selection for translational studies and suggests evolutionary divergence in hypusine-dependent pathways .

Q. What methodologies are suitable for analyzing hypusine's role in oxidative stress pathways?

Coupling GC–MS with oxidative stress biomarkers (e.g., plasma ORAIP levels) allows simultaneous quantification. Statistical approaches like multivariate regression can disentangle hypusine’s role in apoptosis and redox signaling, particularly in pathologies like atrial fibrillation .

Q. How can genetic models elucidate hypusine's role in neurodevelopment?

CRISPR-generated DHS knockout models or patient-derived fibroblasts with recessive DHS variants (e.g., p.Arg113Cys) reveal impaired neurite outgrowth and synaptic plasticity. These models are critical for probing hypusine’s contribution to neurodevelopmental disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.